2-Phenylpropylamine

TAAR1 agonism GPCR pharmacology Trace amine signaling

2-Phenylpropylamine (CAS 582-22-9), also known as β-methylphenethylamine or BMPEA, is a phenylalkylamine with the molecular formula C9H13N and a molecular weight of 135.21 g/mol. It is a positional isomer of amphetamine and is classified as a doping agent by the World Anti-Doping Agency (WADA).

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 582-22-9
Cat. No. B128651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpropylamine
CAS582-22-9
Synonyms(RS)-2-Phenylpropylamine;  (±)-2-Phenylpropylamine;  (±)-β-Methylphenethylamine;  2-Phenyl-1-propanamine;  2-Phenyl-1-propylamine;  2-Phenylpropanamine;  2-Phenylpropylamine;  NSC 272273;  β-Methylbenzeneethanamine;  β-Methylphenylethylamine;  β-Phenylpropylam
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC(CN)C1=CC=CC=C1
InChIInChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
InChIKeyAXORVIZLPOGIRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpropylamine (CAS 582-22-9): Core Physicochemical and Regulatory Profile for Sourcing and Analytical Verification


2-Phenylpropylamine (CAS 582-22-9), also known as β-methylphenethylamine or BMPEA, is a phenylalkylamine with the molecular formula C9H13N and a molecular weight of 135.21 g/mol [1]. It is a positional isomer of amphetamine [2] and is classified as a doping agent by the World Anti-Doping Agency (WADA) [3]. Key physicochemical properties relevant for handling and identification include a density of 0.93 g/mL at 25°C, a boiling point of 210°C at 760 mmHg, a refractive index of n20/D 1.524 , and a calculated aqueous solubility of 5.1 g/L at 25°C .

Why 2-Phenylpropylamine Cannot Be Substituted with Generic Phenethylamines or Racemates in Targeted Research


Generic substitution of 2-phenylpropylamine with its structural analogs or racemic mixtures is not scientifically justified due to its unique stereochemistry and distinct pharmacological profile. The compound possesses a chiral center, yielding (R)- and (S)-enantiomers with markedly different potencies at biological targets like TAAR1 [1] and MAO isoforms [2]. Furthermore, its specific activity as a substrate at monoamine transporters differs significantly from that of amphetamine, showing over 10-fold lower potency [3]. Using an undefined racemate or an alternative phenethylamine will introduce critical variability in experimental outcomes, affecting data reproducibility and the validity of research conclusions. The following quantitative evidence details these specific, non-interchangeable differences.

Quantitative Differentiation of 2-Phenylpropylamine vs. Amphetamine and Its Enantiomers in Key Assays


Enantiomer-Dependent TAAR1 Agonist Potency: (S)-Isomer Shows 3.1-Fold Higher Affinity than (R)-Isomer

The (S)-enantiomer of 2-phenylpropylamine demonstrates significantly higher potency as a human TAAR1 agonist compared to the (R)-enantiomer. The (S)-isomer has a reported EC50 of 104 nM, while the (R)-isomer has an EC50 of 325 nM [1]. This stereoselectivity is a critical factor for any research focused on trace amine signaling pathways.

TAAR1 agonism GPCR pharmacology Trace amine signaling

MAO-B Selective Inhibition: (S)-2-Phenylpropylamine Exhibits 3.7-Fold Selectivity Over MAO-A

The (S)-enantiomer of 2-phenylpropylamine acts as a competitive inhibitor of both monoamine oxidase A and B (MAO-A and MAO-B), but with a notable selectivity for MAO-B. The reported inhibition constant (Ki) is 156 µM for MAO-B, which is 3.7-fold lower (more potent) than the Ki of 584 µM for MAO-A [1].

MAO inhibition Neurochemistry Enzyme kinetics

Reduced Potency at Norepinephrine Transporter (NET): >10-Fold Less Potent Substrate than Amphetamine

While amphetamine is a potent substrate at the norepinephrine transporter (NET), 2-phenylpropylamine (BMPEA) is significantly less potent. In release assays, BMPEA was found to be approximately 10 to 15 times less potent than amphetamine [1]. A separate study confirms it is at least 10-fold less potent as a substrate at both DAT and NET [2].

Monoamine transporters NET substrate Cardiovascular pharmacology

Non-Inverted U-Shaped Self-Administration Dose-Response: Distinct Behavioral Profile from Amphetamine

In a rat self-administration paradigm, amphetamine exhibited a classic inverted U-shaped dose-response curve, with peak responding at 0.1 mg/kg/injection. In contrast, 2-phenylpropylamine (BMPEA) did not show an inverted U-shaped function; instead, active responding slowly increased up to the highest tested dose of 6 mg/kg/injection without peaking [1].

Behavioral pharmacology Self-administration Abuse liability

LC-MS/MS Analytical Differentiation: Specific Retention Time for Regulatory and Forensic Identification

For unambiguous identification in complex matrices like dietary supplements or biological samples, 2-phenylpropylamine can be differentiated from its isomers and related amines via LC-MS/MS. In one validated method, 2-phenylpropylamine (BMPEA) was separated and quantified with a specific retention time of 10.123 minutes under defined HPLC conditions [1].

Analytical chemistry LC-MS/MS Forensic toxicology

WADA Prohibited List Classification: Differentiated Procurement and Compliance Status vs. Unregulated Analogs

2-Phenylpropylamine (β-methylphenethylamine) is explicitly classified as a prohibited substance (S6. Stimulants) by the World Anti-Doping Agency (WADA) [1], a status it shares with amphetamine but not with all phenethylamine derivatives. This classification mandates specific handling, documentation, and analytical surveillance requirements for any entity involved in sports testing or related research.

Anti-doping Regulatory science Sports medicine

High-Value Application Scenarios for 2-Phenylpropylamine Based on Quantified Differentiation


Stereospecific TAAR1 Agonist Research in GPCR Signaling

Researchers investigating trace amine-associated receptor 1 (TAAR1) signaling should use the individual (R)- and (S)-enantiomers of 2-phenylpropylamine. The 3.1-fold difference in EC50 values (104 nM for (S)- vs. 325 nM for (R)-) is essential for accurate dose-response modeling and for understanding the stereochemical requirements of TAAR1 activation. This level of precision is unattainable with the racemic mixture or non-chiral analogs [1].

MAO-B Selective Inhibition Studies in Neurodegeneration Models

The (S)-enantiomer of 2-phenylpropylamine is a valuable tool for studies on MAO-B, a key enzyme in dopamine catabolism and a target in Parkinson's disease. Its 3.7-fold selectivity for MAO-B over MAO-A (Ki = 156 µM vs. 584 µM) provides a defined chemical probe for dissecting MAO-B's specific role in neurochemical pathways, as opposed to non-selective or more potent inhibitors [1].

Forensic Toxicology and Anti-Doping Analytical Method Development

Due to its status as a WADA-prohibited substance and its presence in adulterated supplements, 2-phenylpropylamine is a critical analyte for forensic and anti-doping laboratories. The availability of a validated LC-MS/MS method with a specific retention time (e.g., 10.123 min) enables its definitive identification and quantification in complex samples, distinguishing it from other phenethylamines and ensuring regulatory compliance [1].

Behavioral Pharmacology Studies on Distinct Psychostimulant Profiles

In contrast to amphetamine, which shows an inverted U-shaped dose-response curve in self-administration assays, 2-phenylpropylamine (BMPEA) exhibits a monotonic increase in responding. This distinct behavioral profile makes it a valuable comparator in preclinical studies investigating the neural mechanisms of drug reinforcement, addiction liability, and the structure-activity relationships of psychostimulants [1].

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